molecular formula C20H14FN3O2S B12169349 N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide

N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide

Cat. No.: B12169349
M. Wt: 379.4 g/mol
InChI Key: MDTZGZMIQPQZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a fluorophenyl group, a thiopheno[3,2-e]pyrimidinyl moiety, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide typically involves multiple steps, starting with the preparation of the thiopheno[3,2-e]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the acetamide group through an amidation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiopheno[3,2-e]pyrimidine derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the thiopheno[3,2-e]pyrimidine core provides a versatile platform for further functionalization.

Properties

Molecular Formula

C20H14FN3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide

InChI

InChI=1S/C20H14FN3O2S/c1-12(25)24-15-3-2-4-16(9-15)26-19-18-17(10-27-20(18)23-11-22-19)13-5-7-14(21)8-6-13/h2-11H,1H3,(H,24,25)

InChI Key

MDTZGZMIQPQZOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.